3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Descripción
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 933035-31-5) is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, characterized by bromine substitutions at positions 3 and 8 and a chlorine at position 6. Its molecular formula is C₆H₂Br₂ClN₃, with a molecular weight of 311.36 g/mol . The compound is typically synthesized via bromination of 6-chloroimidazo[1,2-b]pyridazine, which is prepared by condensing 3-amino-6-chloropyridazine with chloroacetaldehyde under mild conditions (25–80°C) . The presence of halogens enhances its reactivity, making it a versatile intermediate for further functionalization, such as Suzuki cross-coupling reactions .
Propiedades
IUPAC Name |
3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-1-5(9)11-12-4(8)2-10-6(3)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXOFBISSTBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660006 | |
| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933035-31-5 | |
| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine typically involves the following steps :
Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then reacted with a catalyst and a ring-closing reagent to form the final product, this compound. Lanthanide Lewis acids are often used as catalysts in this step.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Structural Comparison
The imidazo[1,2-b]pyridazine core is shared among derivatives, but substituent patterns dictate pharmacological and chemical properties. Key structural analogs include:
Enzyme Inhibition
- AChE Inhibition: Compounds 5c and 5h (3-nitro-6-amino derivatives) exhibit IC₅₀ values of 50 nM and 40 nM, respectively, due to strong hydrogen bonding with AChE active sites .
- Kinase Inhibition : Imidazo[1,2-b]pyridazines with 3,6-disubstitutions show potent IKKβ (IC₅₀ < 100 nM) and FLT3-ITD kinase inhibition (binding energy: −17.3 kcal/mol) .
- TNF-α Inhibition : 3,6-Disubstituted derivatives synthesized via Suzuki coupling suppress TNF-α production (IC₅₀ ~ 1 µM) .
Anti-Proliferative and Antimicrobial Activity
- Anti-Proliferative Effects : Compound 5h reduces neuroblastoma cell viability by >90% at 50 µM via cell cycle arrest and mitochondrial stress .
- Antimicrobial Activity : 6-Chloro-2-aryl derivatives (e.g., 2f , 2g ) inhibit Plasmodium falciparum (IC₅₀ = 0.5 µM) and gram-negative bacteria .
- Anti-Parasitic Activity : 3-Nitroimidazo[1,2-b]pyridazines inhibit Giardia lamblia (IC₅₀ < 1 nM) by targeting phosphodiesterases .
Pharmacological Properties and Challenges
- Solubility and Bioavailability: Halogenated derivatives (e.g., 3,8-dibromo-6-chloro) may suffer from low solubility due to high molecular weight, whereas nitro/amino-substituted analogs (e.g., 5c) show better CNS penetration .
- Selectivity : 3,6-Disubstituted compounds exhibit kinase selectivity (e.g., IKKβ over Pim kinases), attributed to steric and electronic effects .
Actividad Biológica
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 933035-31-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a fused imidazo-pyridazine structure with bromine and chlorine substituents that may influence its reactivity and biological properties. The presence of halogens typically enhances the lipophilicity and bioavailability of compounds.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in signaling pathways. Notably:
- Inhibition of JAK Kinases : This compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which play critical roles in the JAK-STAT signaling pathway involved in cell proliferation and immune responses. Inhibition of these kinases can lead to reduced inflammatory responses and altered immune function .
- Molecular Glue Activity : Recent studies have indicated that this compound exhibits molecular glue activity, enhancing the degradation of specific proteins such as cyclin K through the recruitment of DDB1 to Cdk12/CycK complexes. This mechanism suggests potential applications in cancer treatment by modulating cell cycle regulation .
Biological Activity
The biological activity of this compound has been assessed through various in vitro studies:
- Anticancer Effects : In cell line studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism appears to involve the modulation of cyclin-dependent kinase (CDK) pathways .
- Immunomodulatory Effects : By inhibiting JAK1 and JAK2, the compound may also exert immunomodulatory effects beneficial in treating autoimmune diseases and inflammatory conditions .
Study 1: Anticancer Activity
A study involving MDA-MB-231 cells treated with this compound showed a dose-dependent decrease in cell viability. The compound's ability to induce cyclin K degradation was confirmed through immunofluorescence assays, indicating its potential as a therapeutic agent in breast cancer treatment.
Study 2: Inhibition of JAK Kinases
In a biochemical assay, this compound was shown to effectively inhibit JAK1 and JAK2 activity with IC50 values comparable to known JAK inhibitors. This positions it as a candidate for further development in treating diseases driven by dysregulated cytokine signaling.
Comparative Analysis
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | JAK1/JAK2 | ~0.5 | Anticancer; Immunomodulatory |
| THZ531 | CDK12 | ~0.7 | CDK inhibition; Cyclin K degradation |
| SR-4835 | CDK12 | ~0.9 | Molecular glue; Cyclin K degradation |
Q & A
Q. What are emerging pharmacological applications of this scaffold?
- Methodological Answer : Derivatives show promise as TYK2 inhibitors (IC₅₀ < 1 nM) for autoimmune diseases and as CNS agents targeting benzodiazepine receptors (e.g., 3-methoxy-6-arylthio derivatives with IC₅₀ = 1 nM) . Bromo/chloro substituents enable further diversification via cross-coupling for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
